
3-(allylthio)-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
Descripción general
Descripción
3-(allylthio)-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as APTT and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of APTT is not fully understood. However, studies have shown that APTT has a significant impact on the cell cycle and induces apoptosis in cancer cells. APTT has also been found to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
APTT has been shown to have various biochemical and physiological effects. Studies have shown that APTT has anti-cancer, anti-inflammatory, and anti-bacterial properties. APTT has also been found to have an impact on the immune system and has been shown to enhance the immune response in certain cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of APTT is its potential use in the development of new drugs. APTT has been shown to have a broad spectrum of activity against different types of cancer cells, bacteria, and fungi. However, one of the limitations of APTT is its toxicity. APTT has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of APTT. One potential direction is the investigation of the use of APTT in combination with other drugs to enhance its activity and reduce toxicity. Another direction is the development of new analogs of APTT with improved activity and reduced toxicity. Additionally, researchers can investigate the use of APTT in other fields such as agriculture and environmental science.
Conclusion
In conclusion, APTT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of APTT is a multi-step process, and its mechanism of action is not fully understood. APTT has been shown to have various biochemical and physiological effects and has the potential for use in the development of new drugs. However, its toxicity is a significant limitation. There are several future directions for the research and development of APTT, including investigation of its potential use in combination with other drugs and development of new analogs with improved activity and reduced toxicity.
Aplicaciones Científicas De Investigación
APTT has been the subject of extensive research due to its potential applications in various fields. One of the primary research applications of APTT is in the field of medicinal chemistry. Researchers have investigated the potential use of APTT in the development of new drugs for the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S/c1-2-12-22-17-20-19-16(13-6-4-3-5-7-13)21(17)15-10-8-14(18)9-11-15/h2-11H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMFHQNYMCKADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



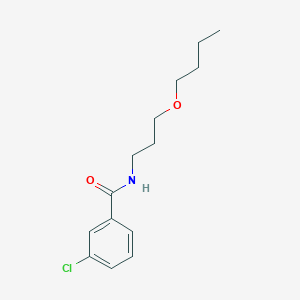
![6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4687393.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4687396.png)
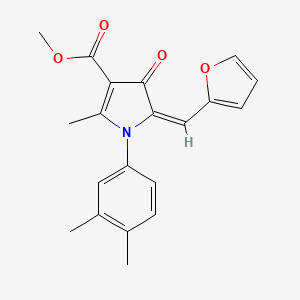
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4687402.png)
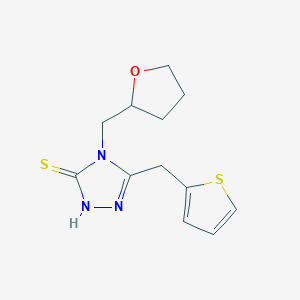
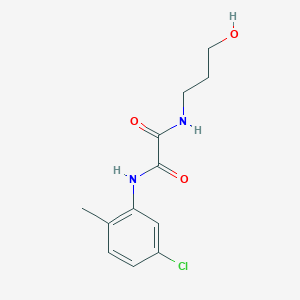
![4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B4687414.png)
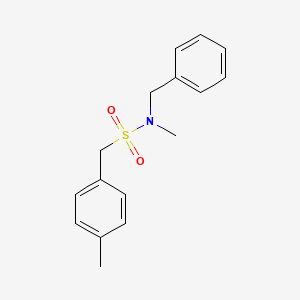
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4687428.png)
![ethyl 2-{[4-(aminosulfonyl)-2,6-dichlorophenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4687430.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4687437.png)

![methyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4687454.png)